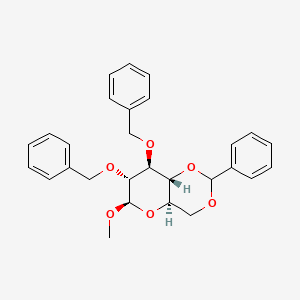

Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside

Description

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (hereafter referred to as Compound X) is a protected carbohydrate derivative widely employed in synthetic organic chemistry for stereoselective glycosylation and oligosaccharide assembly. Its structure features benzyl groups at the 2- and 3-hydroxyl positions and a benzylidene acetal protecting the 4,6-diol, which stabilizes the pyranose ring and directs regioselective reactions .

Properties

IUPAC Name |

(4aR,6R,7R,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27?,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHUOBYFXKHVJR-ODBZVETESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701143955 | |

| Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13035-24-0 | |

| Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside typically involves the protection of hydroxyl groups in the glucopyranoside molecule. One common method involves the use of benzyl chloride and benzylidene chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.

Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products Formed:

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of deprotected glucopyranoside.

Substitution: Formation of glucopyranoside derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoide is used as a building block in the synthesis of complex carbohydrates and glycosides. It is also employed in the study of carbohydrate-protein interactions and the development of glycosylation techniques .

Biology: In biological research, this compound is used to investigate the role of carbohydrates in cellular processes and to develop carbohydrate-based drugs and diagnostics .

Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The benzyl and benzylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity . The compound can modulate enzymatic activity and affect cellular signaling pathways related to carbohydrate processing .

Comparison with Similar Compounds

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside

- Protecting groups : Acetyl (2,3-OH) and benzylidene (4,6-OH).

- Impact : Acetyl groups are less sterically bulky than benzyl, enabling faster deprotection under basic conditions but offering lower regioselectivity in glycosylation .

- Synthesis: Direct acetylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside with acetic anhydride .

Methyl 4,6-O-(4-methoxybenzylidene)-2,3-di-O-benzyl-α-D-glucopyranoside

Methyl 2,3,4-tri-O-benzyl-6-O-(2,3-di-O-benzyl-4,6-O-benzylidene-α/β-D-glucopyranosyl)-α-D-glucopyranoside (18)

- Structure: Disaccharide derivative with Compound X as the donor.

- Stereoselectivity: α/β ratio = 2.4:1, lower than Compound X’s typical β-selectivity due to competing anomerization during glycosylation .

- Yield : 78%, comparable to Compound X’s glycosylation efficiency .

Reactivity and Stereochemical Outcomes

Glycosylation Efficiency

- Compound X exhibits high β-selectivity in glycosylations (e.g., α:β = 1:20 in Tf₂O/Ph₂SO-mediated reactions) due to the rigid benzylidene acetal and bulky benzyl groups .

- Analog comparison: Methyl 3-O-(2-azido-3-O-benzyl-4,6-O-benzylidene-α/β-D-glucopyranosyl)-2,4,6-tri-O-benzoyl-α-D-glucopyranoside (26B): α:β = 11:1, reduced β-selectivity due to the electron-withdrawing azido group destabilizing the transition state . Methyl 4-O-(2,3-di-O-benzyl-4,6-O-benzylidene-α/β-D-glucopyranosyl)-2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside (2A): α:β = 2:1, lower selectivity attributed to the 6-deoxy group reducing steric guidance .

Protection/Deprotection Kinetics

- Benzylidene vs. ethylidene : Benzylidene acetals (Compound X) are cleaved under mild acidic conditions (e.g., 80% acetic acid), while ethylidene analogs require stronger acids (e.g., HCl in THF) .

- Benzyl vs. acetyl: Benzyl groups (Compound X) require hydrogenolysis (H₂/Pd-C) for removal, whereas acetyl groups are cleaved under basic conditions (e.g., NaOMe/MeOH) .

Physical and Spectroscopic Properties

Biological Activity

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside is a synthetic glycoside that has garnered attention in the field of carbohydrate chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of multiple benzyl groups and a benzylidene acetal, which contribute to its stability and reactivity in various biological contexts.

- Chemical Formula : CHO

- Molecular Weight : 342.38 g/mol

- Structure : The compound features a glucopyranoside backbone with two benzyl groups at positions 2 and 3, and a benzylidene group at positions 4 and 6.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antitumor Activity

- Antimicrobial Properties

- Potential as a DPP-4 Inhibitor

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioblastoma).

- IC Values : The compound demonstrated IC values ranging from 8.5 to 22.6 µM across different cell lines, indicating potent antitumor activity.

Case Study: MCF-7 Cell Line

A study focused on the effects of this compound on the MCF-7 breast cancer cell line showed:

- Mechanism of Action : The compound induced apoptosis through mitochondrial membrane damage and activation of caspase pathways.

- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment led to G0/G1 phase arrest, inhibiting cell proliferation.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 12.5 to 50 µg/mL, demonstrating its potential as an antimicrobial agent.

DPP-4 Inhibition Potential

Dipeptidyl peptidase IV (DPP-4) inhibitors are crucial in managing diabetes by prolonging the action of incretin hormones. This compound has been evaluated for its ability to inhibit DPP-4:

- Inhibition Assay Results : Preliminary assays suggest that this compound can effectively inhibit DPP-4 activity, potentially enhancing insulin secretion and lowering blood glucose levels.

Data Tables

| Biological Activity | Cell Line/Pathogen | IC / MIC (µM/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 | 8.5 - 22.6 | Apoptosis induction via mitochondrial damage |

| Antimicrobial | Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| DPP-4 Inhibition | N/A | N/A | Inhibition of enzyme activity |

Q & A

Q. What are the key synthetic strategies for preparing Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, and how is purity ensured?

The synthesis typically begins with methyl α-D-glucopyranoside, where selective protection of hydroxyl groups is achieved using benzyl and benzylidene groups. The 4,6-O-benzylidene acetal is formed under acid-catalyzed conditions, followed by benzylation of the remaining 2- and 3-hydroxyl groups. Purification is achieved via solvent precipitation (e.g., from ethanol/water mixtures) to remove unreacted reagents. Purity is confirmed using thin-layer chromatography (TLC), melting point analysis, and optical rotation measurements. Advanced characterization employs - and -NMR to verify regioselectivity and stereochemistry .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : -NMR identifies benzyl and benzylidene proton environments, while -NMR confirms acetal carbon signals (~102–108 ppm).

- IR spectroscopy : Stretching frequencies for acetal C-O bonds (~1120 cm) and aromatic C-H bonds (~3030 cm) are diagnostic.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na] at m/z 525.2).

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of analogous stannylene acetals .

Q. How is the benzylidene acetal selectively removed during downstream derivatization?

Mild acid hydrolysis (e.g., 80% acetic acid at 50°C) cleaves the benzylidene group while preserving benzyl ethers and glycosidic bonds. This selectivity enables further functionalization at the 4- and 6-positions for oligosaccharide synthesis .

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and should be stored at 0–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the acetal group. Solubility in polar aprotic solvents (e.g., DMSO, DMF) allows long-term storage as concentrated solutions .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of the benzylidene acetal in reductive ring-opening reactions?

Substituents on the benzylidene aromatic ring (e.g., electron-withdrawing groups like p-bromo) alter reaction rates and stereochemical outcomes. For example, p-bromobenzylidene derivatives exhibit faster reductive opening with BH-NMe/AlCl due to enhanced Lewis acid activation. The stereoisomeric ratio (S:R) of resulting diols is modulated by electronic perturbations .

Q. What mechanistic insights are gained from deuterium-labeled analogs in acetal chemistry?

Deuterium labeling at the benzylidene methylene position (e.g., methyl 2,3-di-O-benzyl-4,6-O-(benzylidene-1-d)-β-D-glucopyranoside) reveals secondary isotope effects during reductive cleavage. Kinetic studies show deuterium substitution reduces reaction rates by 10–15%, supporting a mechanism involving partial C-O bond cleavage in the transition state .

Q. How does steric crowding impact the coordination chemistry of stannylene acetals derived from this compound?

Crystal structures of stannylene derivatives (e.g., methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside) show dimerization via 1,3-dioxa-2,4-distannetane rings. Steric effects from flexible butyl groups induce disorder in crystal lattices, complicating structural assignments. This highlights the need for low-temperature crystallography (−70°C) to minimize thermal motion artifacts .

Q. What strategies resolve contradictions in stereochemical assignments for acetal-containing glycosides?

Conflicting NMR-based stereochemical assignments can arise from overlapping signals. Comparative analysis using X-ray crystallography and isotopic labeling (e.g., -enriched acetals) resolves ambiguities. For example, early misassignments of stannylene acetal structures were corrected by re-evaluating crystallographic data with higher-resolution techniques .

Q. How is this compound utilized in the synthesis of complex oligosaccharides?

As a glycosyl donor, the compound participates in glycosylation reactions via activation with Lewis acids (e.g., TMSOTf). Its 2,3-di-O-benzyl groups prevent unwanted side reactions, while the 4,6-O-benzylidene acetal directs regioselective coupling at the anomeric position. Post-glycosylation deprotection yields biologically relevant oligosaccharides .

Q. What role does this compound play in studying enzyme-mediated glycosidic bond formation?

It serves as a substrate for glycosyltransferases to probe enzymatic specificity. For instance, its β-configuration mimics natural glycosidic linkages, enabling studies on enzyme kinetics and inhibition. Radiolabeled derivatives (e.g., -labeled methyl group) track enzymatic activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.